2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde
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Overview
Description
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a biphenyl structure through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 4-bromobiphenyl with ethyl magnesium bromide, followed by the addition of benzaldehyde, can yield the desired compound . The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzoic acid.
Reduction: 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4-Biphenylcarboxaldehyde: A biphenyl derivative with an aldehyde group directly attached to the biphenyl structure.
2-Ethylbenzaldehyde: An aldehyde with an ethyl group attached to the benzene ring.
Uniqueness
2-(2-([1,1’-Biphenyl]-4-yl)ethyl)benzaldehyde is unique due to its combination of a biphenyl structure with an ethyl linker and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H18O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C21H18O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H,10,13H2 |
InChI Key |
HJPVSRRMBLCXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=CC=C3C=O |
Origin of Product |
United States |
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